molecular formula C12H20Cl2N2 B2759637 4-(4-Methylpiperidin-1-yl)aniline dihydrochloride CAS No. 1216636-56-4

4-(4-Methylpiperidin-1-yl)aniline dihydrochloride

Cat. No. B2759637
CAS RN: 1216636-56-4
M. Wt: 263.21
InChI Key: WJZVOBPLZWQHHF-UHFFFAOYSA-N
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Description

“4-(4-Methylpiperidin-1-yl)aniline dihydrochloride” is a chemical compound with the empirical formula C12H18N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The molecular weight of this compound is 190.28 .


Molecular Structure Analysis

The SMILES string of “4-(4-Methylpiperidin-1-yl)aniline dihydrochloride” is CC1CCN(CC1)c2ccc(N)cc2 . This represents the structure of the molecule in a linear format. The InChI key for this compound is UZQJQJNKYMSTCP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-(4-Methylpiperidin-1-yl)aniline dihydrochloride” is a solid compound . The molecular weight of this compound is 190.28 . The InChI key for this compound is UZQJQJNKYMSTCP-UHFFFAOYSA-N .

Scientific Research Applications

Green Chemistry

In recent years, there’s growing interest in sustainable and eco-friendly processes. Researchers have explored the use of 4-(4-Methylpiperidin-1-yl)aniline dihydrochloride as a green promoter or catalyst. For example, it can facilitate N-methyl imine synthesis under mild conditions, minimizing waste and energy consumption .

Safety and Hazards

The safety information for “4-(4-Methylpiperidin-1-yl)aniline dihydrochloride” indicates that it is classified as a combustible solid . The WGK (German Water Hazard Class) is 3 . The flash point is not applicable .

properties

IUPAC Name

4-(4-methylpiperidin-1-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12;;/h2-5,10H,6-9,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZVOBPLZWQHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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